molecular formula C13H10F2N2O2 B5501421 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide

2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide

Cat. No. B5501421
M. Wt: 264.23 g/mol
InChI Key: NRRLTEOBGABBAF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-N-3-pyridinylacetamide is a compound of interest in the field of synthetic chemistry and materials science due to its potential applications in various domains, including organic synthesis and material development. The chemical belongs to a broader class of compounds known for their versatile chemical properties and utility in creating more complex chemical structures.

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a preferred method for forming carbon-carbon bonds between aromatic compounds. For instance, 2-(2,4-Difluorophenyl)pyridine has been synthesized with a yield over 90% by Suzuki cross-coupling of 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst system (Ding Yuqiang, 2011).

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research on the synthesis and properties of compounds related to 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide highlights the importance of heteroatom-containing luminogens like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These properties make such compounds valuable for developing fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Materials Science and Functional Materials

  • In the field of materials science, research on complexes and clusters incorporating pyridine derivatives showcases their potential in creating materials with unique magnetic and luminescent properties. For instance, the study of a high-nuclearity 3d/4f metal oxime cluster demonstrates unprecedented metal topology and slow magnetization relaxation, indicating applications in magnetic materials and data storage (Papatriantafyllopoulou et al., 2010).

Chemical Engineering and Sensor Development

  • The synthesis and evaluation of antioxidant activities of 3-pyrroline-2-ones, which share structural similarities with 2-(2,4-difluorophenoxy)-N-3-pyridinylacetamide, provide insights into the development of novel antioxidants. These compounds are identified for their potential as radical scavengers, which is crucial for designing drugs and protective agents against oxidative stress (Nguyen et al., 2022).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRLTEOBGABBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330177
Record name 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide

CAS RN

351061-27-3
Record name 2-(2,4-difluorophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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